molecular formula C7H15NOS B148581 Ethiolat CAS No. 2941-55-1

Ethiolat

Cat. No. B148581
CAS RN: 2941-55-1
M. Wt: 161.27 g/mol
InChI Key: WARIWGPBHKPYON-UHFFFAOYSA-N
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Description

Ethiolat, also known as S-Ethyl N,N-diethylthiocarbamate, is a chemical compound with the molecular formula C7H15NOS . It is used in laboratory chemicals and synthesis of substances . The term “etiolation” is generally defined by the presence of non-green plastids (etioplasts) in plant tissues that would normally contain chloroplasts .


Synthesis Analysis

Thiols, which are related to Ethiolat, are prepared using the hydrosulfide anion as a nucleophile in a nucleophilic substitution reaction with alkyl halides . A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur has also been reported .


Chemical Reactions Analysis

Thiols, which are related to Ethiolat, can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air .


Physical And Chemical Properties Analysis

Ethiolat is an herbicide used in biochemical research . Its physical and chemical properties are not explicitly mentioned in the retrieved resources.

Scientific Research Applications

Plant Growth and Stress Tolerance

Ethiolat's role in plant growth and development has been a subject of research, particularly in the context of plant growth-promoting rhizobacteria (PGPR). Studies have shown that PGPR can facilitate plant growth by lowering ethylene levels through the deamination of 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor of ethylene in plants. The enzyme ACC deaminase plays a crucial role in this process. Research indicates that treatment of plant seeds or roots with bacteria that reduce ACC in plants can lower ethylene concentration, thereby promoting root elongation and overall plant growth (Penrose & Glick, 2003).

Another study has highlighted the characterization of ACC deaminase-containing Pseudomonas spp. in the rhizosphere of salt-stressed canola. This research is significant for understanding how ACC deaminase-producing bacteria contribute to salinity tolerance in plants, showing a potential application of Ethiolat in enhancing plant resilience to environmental stress (Akhgar et al., 2014).

Safety And Hazards

Ethiolat is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

properties

IUPAC Name

S-ethyl N,N-diethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-4-8(5-2)7(9)10-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARIWGPBHKPYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041925
Record name Ethiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethiolate

CAS RN

2941-55-1
Record name Ethiolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2941-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethiolate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethiolat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHIOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PT8NM2AQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MN Helms, L Jain, JL Self, DC Eaton - Journal of Biological Chemistry, 2008 - ASBMB
… levels with Ethiolat, a superoxide dismutase inhibitor, prevented NO inhibition of ENaC activity … were increased in alveolar type 2 cells with 1 μg/ml Ethiolat, a cell-permeable superoxide …
Number of citations: 78 www.jbc.org
L Yu, HF Bao, JL Self, DC Eaton… - American Journal of …, 2007 - journals.physiology.org
Oxygen radicals play an important role in signal transduction and have been shown to influence epithelial sodium channel (ENaC) activity. We show that aldosterone, the principal …
Number of citations: 68 journals.physiology.org
L Yu, HF Bao, JL Self, DC Eaton, MN Helms - 2007 - journals.physiology.org
Oxygen radicals play an important role in signal transduction and have been shown to influence epithelial sodium channel activity (ENaC). We show that aldosterone, the principal …
Number of citations: 0 journals.physiology.org
G Gao, C Dong, M Yuan, H Liu, B Li - J Cytol Tissue Biol, 2014 - scholar.archive.org
… Increasing endogenous superoxide levels using a superoxide dismutase inhibitor (Ethiolat) has been shown to prevent NO inhibition of ENaC activity, which was examined using a …
Number of citations: 0 scholar.archive.org
PM PM - pdfs.semanticscholar.org
ME/CFS (n= 106) Control (n= 91) Female ME/CFS (n= 75) Female Control (n= 69) mean (SD) mean (SD) mean (SD) mean (SD) 1, 2, 4-benzenetriol 1079.549 (1400.131) 1012.135 (…
Number of citations: 0 pdfs.semanticscholar.org
J Meyer - 2006 - fkp.uni-hannover.de
The complexity for minimum component costs has increased at a rate of roughly a factor of two per year [...]. Certainly over the short term this rate can be expected to continue, if not to …
Number of citations: 0 www.fkp.uni-hannover.de

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